molecular formula C15H15ClO5 B2703251 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid CAS No. 843621-46-5

2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid

Cat. No.: B2703251
CAS No.: 843621-46-5
M. Wt: 310.73
InChI Key: MGULNSAVHAUNKV-UHFFFAOYSA-N
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Description

“2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid” is a chemical compound with the molecular formula C14H13ClO5 . It has a molecular weight of 296.71 . The IUPAC name of this compound is "this compound" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C14H13ClO5/c1-2-3-8-4-14(18)20-11-6-12(19-7-13(16)17)10(15)5-9(8)11/h4-6H,2-3,7H2,1H3,(H,16,17)" . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.

Scientific Research Applications

Antimicrobial Activity

The derivative of chromen-7-yl, similar to the compound of interest, has been explored for its potential in synthesizing novel heterocycles with antimicrobial properties. Research indicates that these compounds exhibit promising antibacterial and antifungal activities, suggesting their application in developing new antimicrobial agents. For instance, certain synthesized products demonstrated significant activity against bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungus strains like Aspergillus flavus and Candida albicans (Ramadan & El‐Helw, 2018).

Advanced Oxidation Processes for Wastewater Treatment

The compound's structural analogs have been identified in studies focusing on the degradation of environmental pollutants through advanced oxidation processes. These findings are crucial for the environmental remediation sector, particularly in enhancing wastewater treatment technologies to remove persistent organic pollutants. Such research underscores the potential of chromen-7-yl derivatives in contributing to the development of more efficient and sustainable water treatment solutions (Sun & Pignatello, 1993).

Synthesis of N-heterocycles

The reactivity of chromen-7-yl derivatives towards nitrogen nucleophiles has been extensively studied, leading to the synthesis of various N-heterocycles. These compounds are of significant interest in medicinal chemistry for their diverse biological activities. The methodology employed offers a versatile route to access a wide range of biologically relevant heterocyclic compounds, potentially paving the way for the discovery of new drugs (Vetyugova et al., 2018).

Biological Activity Assessment

Another study focused on the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing phenylthiazolidinones, demonstrating significant antimicrobial activity. This research highlights the compound's relevance in synthesizing new molecules with potential therapeutic applications, particularly in combating microbial resistance (El Azab, Youssef, & Amin, 2014).

Antitumor Agents

The structural relatives of 2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid have been investigated for their antitumor properties, specifically in the context of leukemia cells. These studies contribute to the understanding of the mechanisms underlying the antitumor effects and support the exploration of chromen-7-yl derivatives as potential antitumor agents (Kessel et al., 2007).

Safety and Hazards

The safety and hazards associated with this compound are not well-documented in the literature. As with any chemical, it should be handled with care, following appropriate safety protocols .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and application-based studies to explore its potential uses .

Properties

IUPAC Name

2-(6-chloro-2-oxo-4-propylchromen-7-yl)oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClO5/c1-3-4-9-5-14(17)21-12-7-13(11(16)6-10(9)12)20-8(2)15(18)19/h5-8H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGULNSAVHAUNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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